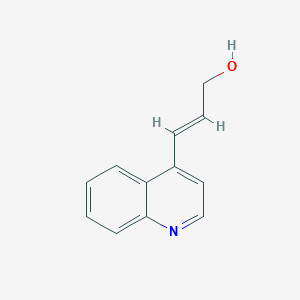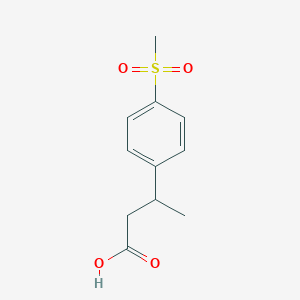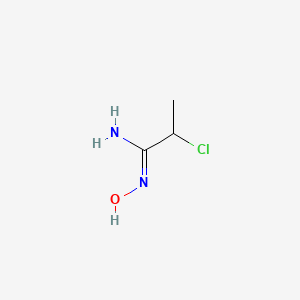
2-(3,3-Dimethylbutyl)cyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,3-Dimethylbutyl)cyclopentan-1-ol is an organic compound with the molecular formula C11H22O It is a cyclopentane derivative with a hydroxyl group attached to the first carbon of the cyclopentane ring and a 3,3-dimethylbutyl group attached to the second carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethylbutyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 3,3-dimethylbutylmagnesium bromide in the presence of a suitable solvent such as diethyl ether. The reaction proceeds through a Grignard reaction mechanism, where the nucleophilic addition of the Grignard reagent to the carbonyl group of cyclopentanone forms the desired alcohol. The reaction is usually carried out under an inert atmosphere to prevent the oxidation of the Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes as described above but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,3-Dimethylbutyl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 2-(3,3-Dimethylbutyl)cyclopentanone or 2-(3,3-Dimethylbutyl)cyclopentanoic acid.
Reduction: Formation of 2-(3,3-Dimethylbutyl)cyclopentane.
Substitution: Formation of 2-(3,3-Dimethylbutyl)cyclopentyl halides or amines.
Applications De Recherche Scientifique
2-(3,3-Dimethylbutyl)cyclopentan-1-ol has a range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3,3-Dimethylbutyl)cyclopentan-1-ol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular pathways involved in its action are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,5-Dimethylphenyl)cyclopentan-1-ol
- 1,2-Dimethyl-3-prop-1-en-2-yl-cyclopentan-1-ol
Uniqueness
2-(3,3-Dimethylbutyl)cyclopentan-1-ol is unique due to its specific structural features, such as the presence of a 3,3-dimethylbutyl group and a hydroxyl group on the cyclopentane ring. These structural attributes confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H22O |
|---|---|
Poids moléculaire |
170.29 g/mol |
Nom IUPAC |
2-(3,3-dimethylbutyl)cyclopentan-1-ol |
InChI |
InChI=1S/C11H22O/c1-11(2,3)8-7-9-5-4-6-10(9)12/h9-10,12H,4-8H2,1-3H3 |
Clé InChI |
FVVQVLVEWPKTTI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CCC1CCCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoic acid](/img/structure/B13613387.png)

![6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}-N,N-dimethylpyridine-3-carboxamidetrihydrochloride](/img/structure/B13613406.png)
![4-([1,1'-Biphenyl]-4-yl)butan-2-amine](/img/structure/B13613407.png)


![3,6-Dioxabicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13613419.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one](/img/structure/B13613441.png)

![6-(Benzyloxy)-2-oxo-1-azaspiro[3.3]heptane-1-sulfonyl chloride](/img/structure/B13613447.png)


